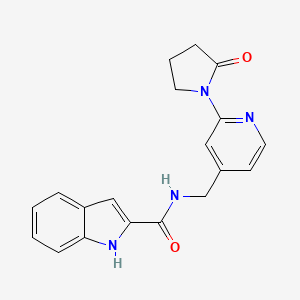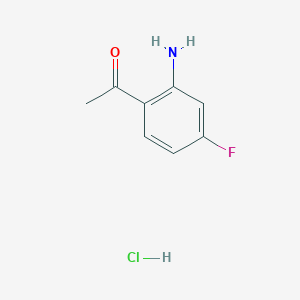
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related phenoxyacetamide derivatives often involves multi-step chemical reactions, starting from basic aromatic compounds or acids, proceeding through esterification, acetylation, or other functional group transformations. For example, Rashid et al. (2021) demonstrated the synthesis of novel phenoxyacetamide derivatives through interactions of specific precursor compounds, yielding various derivatives with potential insecticidal activity (Rashid et al., 2021). These synthetic routes typically involve catalysis and the use of reagents that introduce the desired functional groups onto the aromatic ring or the backbone of the molecule.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide is elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. The crystal structure can be determined by X-ray crystallography, providing detailed insights into the molecular geometry, bond lengths, angles, and the overall conformation of the molecule. Prabhuswamy et al. (2015) characterized a related compound's structure through comprehensive spectroscopic analysis, highlighting the importance of these techniques in understanding the molecular framework and confirming the identity of synthesized compounds (Prabhuswamy et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of phenoxyacetamide derivatives, including potential compounds like N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide, involves their interaction with various reagents and conditions that can lead to further functionalization or transformation. These reactions are crucial for exploring the chemical space around these molecules for enhanced biological activity or material properties. Duan et al. (2014) discussed a Rh(III)-catalyzed coupling reaction as an example of how specific bonds can be formed under certain conditions, demonstrating the versatility of these compounds in synthetic chemistry (Duan et al., 2014).
科学的研究の応用
Development of Novel Fluorescence Probes
A study by Setsukinai et al. (2003) developed novel fluorescence probes, notably 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its analogs, to detect selectively highly reactive oxygen species (hROS) and distinguish specific species. These probes, including derivatives of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide, demonstrate a capacity for sensitive detection of reactive oxygen species in biological systems, with potential applications in studying the roles of hROS in biological and chemical processes (Setsukinai et al., 2003).
Synthesis as Potential Insecticidal Agents
Research by Rashid et al. (2021) synthesized novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives through various chemical reactions. These derivatives were evaluated for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. The study indicated that certain derivatives exhibited excellent insecticidal properties, highlighting the potential application of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide analogs in agricultural pest control (Rashid et al., 2021).
Environmental Detection and Analysis
Wintersteiger et al. (1999) developed a highly selective and sensitive method for determining trace levels of chlorophenoxy acids, a class of compounds related to N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide, in ground and drinking water using high-performance liquid chromatography with electrochemical detection. This method addresses the need for environmental monitoring of such pesticides, indicating the relevance of these compounds in environmental science and public health (Wintersteiger et al., 1999).
特性
IUPAC Name |
N-(5-chloro-9-oxoxanthen-3-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4/c22-17-8-4-7-16-20(25)15-10-9-13(11-18(15)27-21(16)17)23-19(24)12-26-14-5-2-1-3-6-14/h1-11H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEDCQPUYVEXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,7-dimethyl-2-(methylamino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B2494830.png)

![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2494833.png)
![1-Morpholin-4-yl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2494834.png)
![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2494836.png)
![4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2494837.png)
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2494839.png)

![N-(3-methoxyphenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2494843.png)

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2494846.png)
![3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2494847.png)
![N-[3-(diethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide](/img/structure/B2494849.png)
